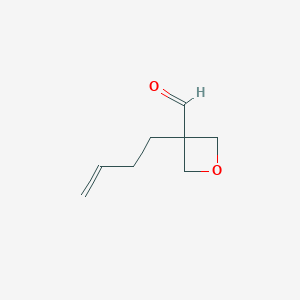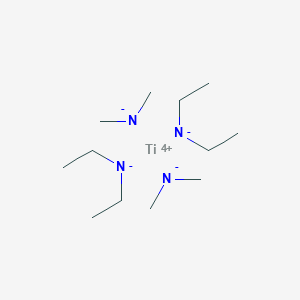
Bis(diethylamido)bis(dimethylamido)titanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethylamido)bis(dimethylamido)titanium(IV) also known as Ti(NEt2)2(NMe2)2 is a chemical compound that is commonly used in chemical vapor deposition (CVD) processes for the production of titanium-containing thin films. This compound has gained significant attention due to its unique properties and potential applications in various fields such as electronics, optics, and catalysis.
Mécanisme D'action
The mechanism of action of Bis(diethylamido)bis(dimethylamido)titanium(IV) in chemical vapor deposition processes involves the thermal decomposition of the compound at high temperatures (>400°C) to produce titanium-containing species that react with the substrate surface to form a thin film. The exact mechanism of the reaction is still under investigation, but it is believed to involve the formation of intermediate species such as TiN and TiO2.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(diethylamido)bis(dimethylamido)titanium(IV) due to its primarily industrial use. However, studies have shown that exposure to this compound can cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this compound with caution and appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(diethylamido)bis(dimethylamido)titanium(IV) has several advantages for use in lab experiments. It is a highly volatile and stable compound that can be easily handled and stored. It also has a relatively low boiling point (115°C) which makes it suitable for use in low-pressure CVD processes. However, this compound has some limitations such as its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of Bis(diethylamido)bis(dimethylamido)titanium(IV). One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of new applications for this compound in fields such as energy storage and conversion. Additionally, there is a need for further studies on the environmental and health effects of this compound to ensure safe handling and disposal practices.
Méthodes De Synthèse
The synthesis of Bis(diethylamido)bis(dimethylamido)titanium(IV) can be achieved by reacting titanium tetrachloride with a mixture of diethylamine and dimethylamine in the presence of an organic solvent such as toluene or hexane. The reaction is typically carried out under an inert atmosphere at low temperature (-78°C) to minimize the formation of unwanted byproducts. The resulting product is a yellowish-green solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Bis(diethylamido)bis(dimethylamido)titanium(IV) has been extensively studied for its potential applications in various fields. In the field of electronics, this compound has been used as a precursor for the deposition of titanium-containing thin films for the fabrication of microelectronic devices. In the field of optics, it has been used for the production of titanium oxide coatings on glass substrates for anti-reflective and self-cleaning applications. In the field of catalysis, it has been used as a catalyst for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
123798-13-0 |
|---|---|
Formule moléculaire |
C12H32N4Ti |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
diethylazanide;dimethylazanide;titanium(4+) |
InChI |
InChI=1S/2C4H10N.2C2H6N.Ti/c2*1-3-5-4-2;2*1-3-2;/h2*3-4H2,1-2H3;2*1-2H3;/q4*-1;+4 |
Clé InChI |
GCIHPQVQNZQGFC-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.C[N-]C.C[N-]C.[Ti+4] |
SMILES canonique |
CC[N-]CC.CC[N-]CC.C[N-]C.C[N-]C.[Ti+4] |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)


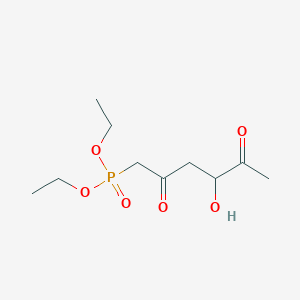
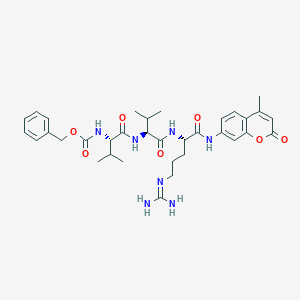

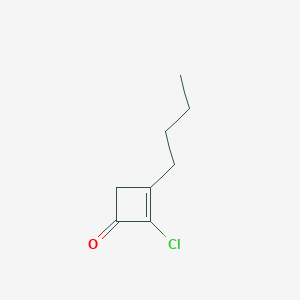
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
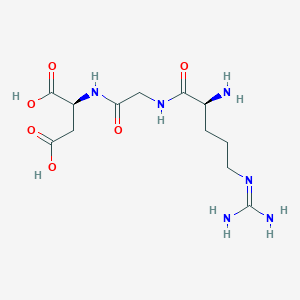
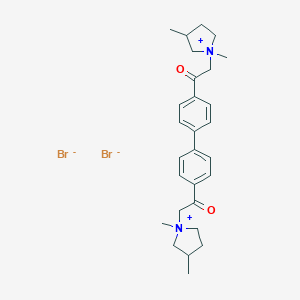
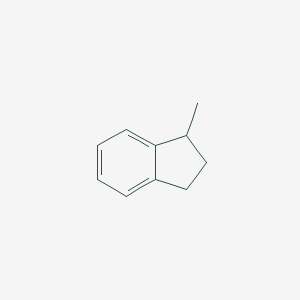
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
